N,N-bis(3-chlorobenzyl)cyanamide
Description
N,N-bis(3-chlorobenzyl)cyanamide is a cyanamide derivative substituted with two 3-chlorobenzyl groups. Structurally, it features a central cyanamide group (–NH–C≡N) bonded to two 3-chlorobenzyl moieties.
Properties
IUPAC Name |
bis[(3-chlorophenyl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-14-5-1-3-12(7-14)9-19(11-18)10-13-4-2-6-15(17)8-13/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACHTWZDJPOAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-bis(3-chlorobenzyl)cyanamide typically involves the reaction of 3-chlorobenzyl chloride with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Substitution Reactions
The chlorobenzyl groups and cyanamide moiety participate in nucleophilic substitution. Key examples include:
Alkylation with alkyl halides :
In the presence of bases like K₂CO₃, the cyanamide nitrogen acts as a nucleophile. For instance, reaction with benzyl bromide in acetonitrile at 80°C yields N,N-dibenzyl derivatives .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, CH₃CN, 80°C, 5h | N,N-dibenzylcyanamide | 72% | |
| Isopropyl chloride | NaOH, 50% aq., 40°C | 2-(4-chlorophenyl)-3-methylbutanenitrile | 100% |
Aromatic substitution :
The chlorine atoms on the benzyl groups can undergo further substitution with amines or thiols under catalytic conditions .
Oxidation and Reduction
The cyanamide group is redox-active:
Oxidation :
Treatment with H₂O₂ or KMnO₄ oxidizes the cyanamide to a urea derivative.
Reduction :
LiAlH₄ or NaBH₄ reduces the cyanamide to a primary amine. For example, reduction of N,N-bis(3-chlorobenzyl)cyanamide yields N,N-bis(3-chlorobenzyl)amine .
| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | N,N-bis(3-chlorobenzyl)amine | 85% | |
| Oxidation | H₂O₂, AcOH, 60°C | N,N-bis(3-chlorobenzyl)urea | 90% |
Cycloaddition Reactions
The cyanamide’s C≡N bond engages in [3+2] cycloadditions:
With nitrones :
Forms tetrazole derivatives under mild conditions .
With azides :
Generates 1,2,3-triazoles via copper-catalyzed click chemistry .
Nucleophilic Addition
The cyanamide group reacts with amines to form guanidines. For example, reaction with methylamine in the presence of AlCl₃ produces N,N'-bis(3-chlorobenzyl)-N-methylguanidine .
| Amine | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | AlCl₃, 100°C | N,N'-bis(3-chlorobenzyl)-N-methylguanidine | 75% |
Catalytic Coupling Reactions
Ru-based catalysts enable deaminative coupling with secondary amines. For instance, reaction with cyclohexylamine yields unsymmetric amines :
| Amine Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Cyclohexylamine | RuHCl(CO)(PCy₃)₂, L1 | N-(3-chlorobenzyl)-N-cyclohexylamine | 70% |
Mechanistic Insights
-
Substitution : Proceeds via an SN2 mechanism at the cyanamide nitrogen, with base-assisted deprotonation .
-
Cycloaddition : Follows a stepwise pathway involving nitrile imine intermediates in the presence of Cu(I) .
-
Oxidation : Radical intermediates are implicated in MnO₄⁻-mediated oxidation, leading to urea formation.
Stability and Reaction Optimization
Scientific Research Applications
Chemical Synthesis
N,N-bis(3-chlorobenzyl)cyanamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, particularly in cycloaddition reactions and aminocyanation processes. The compound can participate in nucleophilic additions, where the cyanamide moiety acts as a source of both amino and nitrile functionalities, enabling the formation of complex molecules.
Table 1: Chemical Reactions Involving this compound
Agricultural Applications
The compound has shown potential as a plant protection agent. Research indicates that derivatives of cyanamide can effectively control mold fungi and yeasts, making them suitable for use as fungicides or preservatives in agricultural settings. Specifically, studies have demonstrated its efficacy against pathogens like Penicillium glaucum and Aspergillus niger at low concentrations.
Case Study: Efficacy Against Fungal Pathogens
- Objective : To evaluate the antifungal properties of this compound.
- Method : Application of varying concentrations on fungal cultures.
- Results : At a concentration of 0.07%, significant inhibition of fungal growth was observed, indicating its potential as an effective agricultural fungicide.
Pharmaceutical Applications
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its ability to modify biological pathways through amino transfer reactions makes it a candidate for drug development, particularly in creating new pharmaceuticals targeting specific diseases.
Table 2: Potential Pharmaceutical Applications
Mechanism of Action
The mechanism of action of N,N-bis(3-chlorobenzyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as a nucleophile, participating in various chemical reactions. The presence of the 3-chlorobenzyl groups enhances its reactivity and allows it to interact with different molecular pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between N,N-bis(3-chlorobenzyl)cyanamide and structurally related compounds:
Key Observations :
- Substituent Effects : The 3-chloro substitution in This compound contrasts with unsubstituted dibenzylcyanamide, likely reducing electron density at the benzyl rings and altering solubility (e.g., lower polarity compared to hydroxyl-substituted analogs) .
Biological Activity
N,N-bis(3-chlorobenzyl)cyanamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Overview
This compound, a cyanamide derivative, is characterized by its two 3-chlorobenzyl groups attached to a central cyanamide moiety. The presence of the chlorobenzyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles in biological systems, leading to modifications in various biochemical pathways. These interactions can modulate enzyme activities and cellular signaling processes, which may result in therapeutic effects or toxicity depending on the context of exposure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
This compound can be compared with other cyanamide derivatives to assess its relative biological activity.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| N-cyano-N-phenyl-p-toluenesulfonamide | Moderate | Low | Moderate |
Q & A
Q. Basic Analytical Methods
- ¹H NMR Spectroscopy : Identify characteristic peaks for aromatic and aliphatic protons; absence of impurities (e.g., residual solvents) confirms purity .
- LC-MS (ESI) : Validate molecular weight (e.g., [M+H]⁺ ion) and detect isotopic patterns consistent with chlorine atoms .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
How can reaction conditions be optimized to improve the yield of this compound?
Q. Advanced Synthetic Optimization
- Catalyst Screening : Test Cu(OTf)₂ or CuCl to accelerate condensation; these catalysts enhance nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. CH₃CN) to improve solubility and reaction kinetics .
- Temperature Control : Optimize between 25–60°C; higher temperatures may increase side reactions (e.g., hydrolysis of cyanamide) .
How can the biological activity of this compound be evaluated against bacterial targets?
Q. Advanced Biological Evaluation
- Enzyme Inhibition Assays : Test against MurA (a bacterial enzyme) using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .
- Minimum Inhibitory Concentration (MIC) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
What computational strategies are used to study the interaction of this compound with biological targets?
Q. Advanced Computational Modeling
- Molecular Docking : Employ AutoDock Vina to predict binding modes with enzymes (e.g., MurA active site). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
What stability considerations are critical for storing this compound?
Q. Basic Stability & Handling
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
- Decomposition Risks : Avoid exposure to oxidizers (e.g., HNO₃) to prevent HCl release; monitor via FT-IR for carbonyl degradation (C≡N peak at ~2200 cm⁻¹) .
How can the toxicity profile of this compound be assessed in vitro?
Q. Advanced Toxicity Studies
- Ames Test : Evaluate mutagenicity using Salmonella strains TA98 and TA100 .
- Cytotoxicity Assays : Measure IC₅₀ in HepG2 cells via MTT assay; compare with positive controls (e.g., cisplatin) .
- Genotoxicity Screening : Use comet assay to detect DNA strand breaks .
How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
Q. Advanced SAR Design
- Substituent Variation : Replace 3-chlorobenzyl with fluorinated or methoxy groups to enhance lipophilicity and bioavailability .
- Backbone Modification : Introduce heteroatoms (e.g., S or O) in the cyanamide moiety to improve metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
